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Compound of Interest

Compound Name: 2-Nitrophenylpyruvic acid

Cat. No.: B1203231

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Nitrophenylpyruvic acid, a molecule of interest in various chemical and pharmaceutical
research domains. Due to the limited availability of direct experimental spectra in publicly
accessible databases, this document presents a combination of predicted data based on
established spectroscopic principles and data from structurally analogous compounds. Detailed
experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data are also provided to facilitate the empirical validation and further
investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Nitrophenylpyruvic
acid. These predictions are derived from the analysis of structurally similar molecules,
including phenylpyruvic acid, 2-nitrophenol, and general principles of spectroscopy.

Table 1: Predicted *H NMR Data for 2-Nitrophenylpyruvic
Acid
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Chemical Shift . . .
Multiplicity Integration Assignment Notes
(3, ppm)
Proton ortho to
~8.0-8.2 d 1H Ar-H _
the nitro group.
Aromatic
~7.5-7.7 m 2H Ar-H
protons.
Proton ortho to
~7.4-7.5 d 1H Ar-H the pyruvic acid
moiety.
Methylene
protons adjacent
~4.1 S 2H -CHz- to the carbonyl
and aromatic
ring.
Carboxylic acid
proton, may be
>10 brs 1H -COOH

exchangeable
with D20.

Solvent: Predicted in CDCls or DMSO-ds. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted **C NMR Data for 2-
Nitrophenylpyruvic Acid
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Chemical Shift (6, ppm)

Assignment

Notes

Ketone carbonyl of the pyruvic

~190-195 C=0 (ketone) ) )

acid moiety.
~160-165 C=0 (acid) Carboxylic acid carbonyl.

Aromatic carbon attached to
~148-152 Ar-C-NO2 )

the nitro group.
~133-138 Ar-C Aromatic carbons.
~128-132 Ar-C Aromatic carbons.
~124-127 Ar-C Aromatic carbons.
~120-123 Ar-C Aromatic carbons.

Aromatic carbon attached to
~130-135 Ar-C-CH:2

the methylene group.
~35-40 -CHz- Methylene carbon.

Solvent: Predicted in CDCIz or DMSO-ds.

Table 3: Predicted IR Absorption Data for 2-
Nitrophenylpyruvic Acid
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Wavenumber (cm~?) Intensity Assignment
2500-3300 Broad O-H stretch (carboxylic acid)
~1720-1740 Strong C=0 stretch (ketone)
~1690-1710 Strong C=0 stretch (carboxylic acid)
N-O asymmetric stretch (nitro
~1510-1530 Strong
group)
N-O symmetric stretch (nitro
~1340-1360 Strong
group)
~1600, ~1450 Medium-Weak C=C stretch (aromatic ring)
C-H bend (ortho-disubstituted
~750-800 Strong

aromatic)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Fragmentation

DaIaIQLZ_NJILQphglep;LLmLm_Amd_LEleﬂLQanmzalmn)

Proposed Fragment

Notes

209 [M]*+ Molecular ion peak.

Loss of the carboxylic acid
164 [M - COOH]*

group.

Loss of water and carbon
163 [M - H20 - COJ* )

monoxide.

Fragmentation of the side
136 [C7HaNO2]* )

chain.
120 [C7HeNO]* Further fragmentation.
92 [CeH4O]* Phenyl fragment.
76 [CeHa]* Benzene ring fragment.

© 2025 BenchChem. All rights reserved. 4/9

Tech Support


https://www.benchchem.com/product/b1203231?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

lonization method: Electron lonization (El).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 3C NMR

e Sample Preparation: Dissolve 5-10 mg of 2-Nitrophenylpyruvic acid in approximately 0.7
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube. Ensure
the sample is fully dissolved.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e Acquisition Parameters for tH NMR:

o

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

[¢]

Use a pulse angle of 30-45 degrees.

o

Set the relaxation delay to at least 1-2 seconds.

[e]

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or
32 scans).

e Acquisition Parameters for 13C NMR:

o

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

[¢]

Use a proton-decoupled pulse sequence.

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

[¢]

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of
13C'

[e]
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» Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase
and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual
solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Solid Sample Preparation (KBr Pellet Method)

o Sample Preparation: Grind 1-2 mg of 2-Nitrophenylpyruvic acid with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10
tons) for several minutes to form a transparent or translucent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

o Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm~1. Collect a
background spectrum of the empty sample compartment and subtract it from the sample
spectrum.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry

o Sample Introduction: Introduce a small amount of the solid sample (typically <1 mg) into the
mass spectrometer via a direct insertion probe.

« lonization: Volatilize the sample by heating the probe. In the ion source, bombard the
gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-
flight).

o Detection: Separate the ions based on their mass-to-charge ratio (m/z) and detect them.
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o Data Analysis: Generate a mass spectrum showing the relative abundance of each ion as a
function of its m/z value.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a
novel or uncharacterized chemical compound like 2-Nitrophenylpyruvic acid.
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Compound Synthesis & Purification

Synthesis of 2-Nitrophenylpyruvic Acid
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitrophenylpyruvic Acid: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203231#spectroscopic-data-of-2-nitrophenylpyruvic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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